6-Methoxy-2-nitropyridin-3-amine
Overview
Description
6-Methoxy-2-nitropyridin-3-amine is an organic compound with the molecular formula C₆H₇N₃O₃. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position, a nitro group at the 2nd position, and an amino group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-2-nitropyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methoxy-3-nitropyridine with ammonia in methanol and aqueous ammonia. The reaction is typically carried out at elevated temperatures (around 65°C) for an extended period (approximately 18 hours). The product is then isolated by filtration and dried to obtain a bright yellow solid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Ammonia or other amines can be used as nucleophiles in substitution reactions.
Major Products Formed
Scientific Research Applications
6-Methoxy-2-nitropyridin-3-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials, including polymers and semiconductors.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-nitropyridin-3-amine involves its interaction with specific molecular targets. For instance, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitro-6-methoxypyridine: This compound shares a similar structure but differs in the position of the amino and nitro groups.
3-Bromo-6-methoxypyridin-2-amine: This compound has a bromine atom instead of a nitro group.
6-Amino-2-methoxynicotinic acid: This compound has a carboxylic acid group instead of a nitro group.
Uniqueness
6-Methoxy-2-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-2-nitropyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-2-4(7)6(8-5)9(10)11/h2-3H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJBCGDOOHYSGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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